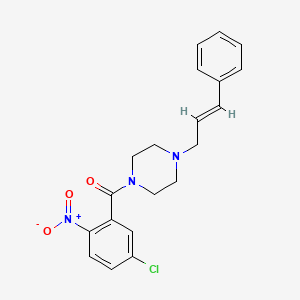![molecular formula C22H20FNO4S B3436141 ETHYL 2-{[2-(4-FLUOROPHENYL)ACETYL]AMINO}-4-(4-METHOXYPHENYL)-3-THIOPHENECARBOXYLATE](/img/structure/B3436141.png)
ETHYL 2-{[2-(4-FLUOROPHENYL)ACETYL]AMINO}-4-(4-METHOXYPHENYL)-3-THIOPHENECARBOXYLATE
概要
説明
ETHYL 2-{[2-(4-FLUOROPHENYL)ACETYL]AMINO}-4-(4-METHOXYPHENYL)-3-THIOPHENECARBOXYLATE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of fluorophenyl, methoxyphenyl, and thiophenecarboxylate groups, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{[2-(4-FLUOROPHENYL)ACETYL]AMINO}-4-(4-METHOXYPHENYL)-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common method includes the acylation of 4-fluoroaniline with 4-methoxybenzoyl chloride, followed by the introduction of the thiophene ring through a cyclization reaction. The final step involves esterification with ethanol under acidic conditions to yield the ethyl ester derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and solvents are carefully selected to ensure the purity and stability of the compound during production.
化学反応の分析
Types of Reactions
ETHYL 2-{[2-(4-FLUOROPHENYL)ACETYL]AMINO}-4-(4-METHOXYPHENYL)-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
ETHYL 2-{[2-(4-FLUOROPHENYL)ACETYL]AMINO}-4-(4-METHOXYPHENYL)-3-THIOPHENECARBOXYLATE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of ETHYL 2-{[2-(4-FLUOROPHENYL)ACETYL]AMINO}-4-(4-METHOXYPHENYL)-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of fluorophenyl and methoxyphenyl groups can enhance its binding affinity and specificity towards certain targets.
類似化合物との比較
Similar Compounds
- ETHYL 2-{[2-(4-CHLOROPHENYL)ACETYL]AMINO}-4-(4-METHOXYPHENYL)-3-THIOPHENECARBOXYLATE
- ETHYL 2-{[2-(4-BROMOPHENYL)ACETYL]AMINO}-4-(4-METHOXYPHENYL)-3-THIOPHENECARBOXYLATE
- ETHYL 2-{[2-(4-METHYLPHENYL)ACETYL]AMINO}-4-(4-METHOXYPHENYL)-3-THIOPHENECARBOXYLATE
Uniqueness
The unique combination of fluorophenyl and methoxyphenyl groups in ETHYL 2-{[2-(4-FLUOROPHENYL)ACETYL]AMINO}-4-(4-METHOXYPHENYL)-3-THIOPHENECARBOXYLATE imparts distinct chemical and biological properties compared to its analogs. The presence of the fluorine atom can enhance its metabolic stability and bioavailability, making it a valuable compound for further research and development.
特性
IUPAC Name |
ethyl 2-[[2-(4-fluorophenyl)acetyl]amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FNO4S/c1-3-28-22(26)20-18(15-6-10-17(27-2)11-7-15)13-29-21(20)24-19(25)12-14-4-8-16(23)9-5-14/h4-11,13H,3,12H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNIASHSPCCVAIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)OC)NC(=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(4-methoxyphenyl)-3-(4-morpholinylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3436061.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-N'-(3,4-dichlorophenyl)urea](/img/structure/B3436076.png)
![1-benzyl-4-({1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)piperazine](/img/structure/B3436081.png)
![N-(4-methylphenyl)-4-[3-oxo-3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B3436086.png)

![1-ethyl-N-{4-[(2-methoxyanilino)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B3436093.png)
![2-{[3-Cyano-6-phenyl-4-(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B3436117.png)



![ethyl 5-(aminocarbonyl)-2-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B3436134.png)
![METHYL 2-{[2-(4-BROMOPHENYL)ACETYL]AMINO}-5-[(2-METHOXYANILINO)CARBONYL]-4-METHYL-3-THIOPHENECARBOXYLATE](/img/structure/B3436153.png)
![1-[3-(Dimethylamino)propyl]-4-phenylpyrrolidin-2-one;oxalic acid](/img/structure/B3436157.png)
![3-(4-methoxyphenyl)-N-(2-{4-[3-(4-methoxyphenyl)acryloyl]-1-piperazinyl}ethyl)acrylamide](/img/structure/B3436163.png)
